![molecular formula C25H27BrN2O2 B3726727 N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide](/img/structure/B3726727.png)
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide
Overview
Description
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide, also known as BHMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. BHMC is a derivative of adamantanecarbohydrazide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide also inhibits the activity of proteins such as Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have various biochemical and physiological effects. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to induce apoptosis in cancer cells, which results in the death of these cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have low toxicity and is well-tolerated by animals.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide for lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide a promising candidate for the development of anti-cancer drugs. However, one of the limitations of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide for lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are various future directions for the research on N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide. One of the future directions is the development of more efficient synthesis methods for N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide. Another future direction is the investigation of the potential applications of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide in other fields such as material science and nanotechnology. Additionally, the investigation of the potential synergistic effects of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide with other anti-cancer drugs is another future direction for research on N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide.
In conclusion, N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been synthesized using various methods and has been shown to inhibit the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide achieves this by inducing apoptosis, which is a process of programmed cell death. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has various advantages and limitations for lab experiments and has various future directions for research.
Scientific Research Applications
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. One of the most promising applications of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide is in the field of cancer research. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to inhibit the growth of various cancer cells such as breast cancer cells, lung cancer cells, and liver cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide achieves this by inducing apoptosis, which is a process of programmed cell death.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-16-2-4-20(5-3-16)24-10-17-8-18(11-24)13-25(12-17,15-24)23(30)28-27-14-19-9-21(26)6-7-22(19)29/h2-7,9,14,17-18,29H,8,10-13,15H2,1H3,(H,28,30)/b27-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDANCJDZNCEE-MZJWZYIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN=CC5=C(C=CC(=C5)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N/N=C/C5=C(C=CC(=C5)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)adamantane-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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